molecular formula C10H9NO4 B8808736 Methyl (E)-m-nitrocinnamate

Methyl (E)-m-nitrocinnamate

Cat. No.: B8808736
M. Wt: 207.18 g/mol
InChI Key: DKQXESBKFCYESZ-UHFFFAOYSA-N
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Description

Methyl (E)-m-nitrocinnamate is an organic compound with the molecular formula C10H9NO4. It is a light yellow crystalline or solid powder substance that dissolves well in common organic solvents. This compound is often used as an intermediate in organic synthesis reactions and has applications in the synthesis of drugs, dyes, and pesticides .

Preparation Methods

Methyl (E)-m-nitrocinnamate can be synthesized through the esterification of 3-nitrobenzoic acid and methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The specific preparation method may vary depending on the experimental conditions and requirements .

Chemical Reactions Analysis

Methyl (E)-m-nitrocinnamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

Methyl (E)-m-nitrocinnamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of dyes and pesticides

Mechanism of Action

The mechanism of action of Methyl (E)-m-nitrocinnamate involves its interaction with molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Methyl (E)-m-nitrocinnamate can be compared with similar compounds such as:

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 3-(3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3

InChI Key

DKQXESBKFCYESZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetyl chloride (6.5 ml, 0.09 mol) was added dropwise to methanol (130 ml) at −15° C. temperature. The reaction mixture was stirred for 30 min. simultaneously allowing to warm up to 0° C. 3-(3-Nitro-phenyl)-acrylic acid (21) (25 g, 0.13 mol) was added by small portions to the mixture at 0° C. and the resulting reaction mixture was stirred overnight at ambient temperature. The forming precipitate was filtered, washed with methanol and dried affording the title compound in a form of white crystals (26.58 g, 98%).
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25 g
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Synthesis routes and methods II

Procedure details

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